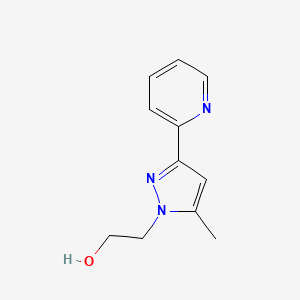
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol
Vue d'ensemble
Description
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole under acidic or basic conditions. The resulting product can be purified through recrystallization techniques.
Biological Activity Overview
Research indicates that derivatives of pyrazoles, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Studies have demonstrated that pyrazole compounds possess antibacterial and antifungal activities. They have been tested against various pathogens, showing effectiveness comparable to standard antibiotics .
- Anti-inflammatory Effects : Some pyrazole derivatives are noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Studies
A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds .
Antimicrobial Activity
In antimicrobial assays, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological mechanisms underlying the activities of pyrazole derivatives are multifaceted:
- Apoptosis Induction : Many studies suggest that these compounds trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidases (MAO) .
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to target proteins involved in tumorigenesis and microbial resistance, providing insights into their potential as drug candidates .
Propriétés
IUPAC Name |
2-(5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-8-11(13-14(9)6-7-15)10-4-2-3-5-12-10/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPHBNSPYUCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















